3-O-Acetylpapaveroxine
Description
3-O-Acetylpapaveroxine is a pivotal intermediate in the biosynthesis of noscapine, a phthalideisoquinoline alkaloid with antitussive and anticancer properties, primarily found in Papaver somniferum (opium poppy). This compound is characterized by a protoberberine backbone modified by an acetyl group at the 3-O position (). Its biosynthesis involves a tightly regulated sequence of enzymatic steps:
- Formation: 3-O-Acetylpapaveroxine is derived from (13S,14R)-1-hydroxy-13-O-acetyl-N-methylcanadine through hydroxylation by CYP82X1 and spontaneous rearrangement ().
- Enzymatic Processing: The acetyl moiety is hydrolyzed by 3-O-acetylpapaveroxine carboxylesterase (CXE1; EC 3.1.1.105) to yield narcotine hemiacetal, a precursor to noscapine ().
- Role of Acetylation: The acetyl group acts as a protective moiety, preventing premature hemiacetal ring formation and ensuring substrate specificity for CYP82X1 ().
Properties
Molecular Formula |
C24H27NO8 |
|---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
[(S)-(2-formyl-3,4-dimethoxyphenyl)-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]methyl] acetate |
InChI |
InChI=1S/C24H27NO8/c1-13(27)33-22(15-6-7-17(28-3)21(29-4)16(15)11-26)20-19-14(8-9-25(20)2)10-18-23(24(19)30-5)32-12-31-18/h6-7,10-11,20,22H,8-9,12H2,1-5H3/t20-,22+/m1/s1 |
InChI Key |
JUUOWVIBIPDOSQ-IRLDBZIGSA-N |
SMILES |
CC(=O)OC(C1C2=C(C3=C(C=C2CCN1C)OCO3)OC)C4=C(C(=C(C=C4)OC)OC)C=O |
Isomeric SMILES |
CC(=O)O[C@H]([C@H]1C2=C(C3=C(C=C2CCN1C)OCO3)OC)C4=C(C(=C(C=C4)OC)OC)C=O |
Canonical SMILES |
CC(=O)OC(C1C2=C(C3=C(C=C2CCN1C)OCO3)OC)C4=C(C(=C(C=C4)OC)OC)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The biosynthesis of benzylisoquinoline alkaloids (BIAs) involves multiple intermediates with structural and functional similarities to 3-O-acetylpapaveroxine. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of 3-O-Acetylpapaveroxine and Related Compounds
Key Findings :
Structural Differentiation: The 3-O-acetyl group in 3-O-acetylpapaveroxine distinguishes it from non-acetylated intermediates like (S)-N-methylcanadine and ensures substrate specificity for downstream enzymes like CYP82X1 and CXE1 (). 4′-O-Desmethyl-3-O-acetylpapaveroxine lacks the 4′-O-methyl group, requiring methylation by OMT2:OMT3/6OMT to proceed in the pathway ().
Enzymatic Specificity :
- CXE1 exclusively hydrolyzes the 3-O-acetyl group of 3-O-acetylpapaveroxine, while the paralog CXE2 exhibits broader substrate tolerance ().
- OMT2:OMT3/6OMT heterodimers methylate the 4′-O position of 4′-O-desmethyl-3-O-acetylpapaveroxine, highlighting strict regiospecificity ().
Metabolic Regulation: Acetylation-deacetylation steps (mediated by AT1 and CXE1) are unique to noscapine biosynthesis, preventing premature hemiacetal formation and ensuring correct scaffold transformation (). In contrast, berberine biosynthesis bypasses acetylation, relying on oxidation via STOX to aromatize the protoberberine skeleton ().
Pharmacological Divergence: While 3-O-acetylpapaveroxine is non-bioactive, its downstream product noscapine exhibits antitussive/anticancer activity, unlike papaverine (a vasodilator) or berberine (antimicrobial) ().
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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